tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, also known as BOC-2-aminobenzyl alcohol or 3-(Boc-amino)benzyl alcohol, is an organic compound synthesized from 2-aminobenzyl alcohol. The most common method involves the reaction of 2-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as triethylamine. [PubChem, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, ]
The primary application of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate lies in organic synthesis, particularly as a protecting group for the primary amine functionality. The tert-butyl (Boc) group is a widely used protecting group due to its several advantages:
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate finds application in the synthesis of various complex molecules, including:
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is an organic compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 223.268 g/mol. This compound features a tert-butyl group, a hydroxymethyl group attached to a phenyl ring, and a carbamate functional group. Its structure can be represented as follows:
textO || R - N - O - C(CH₃)₃ | CH₂ | C₆H₄
The compound is classified under carbamates, which are esters or salts of carbamic acid. It is characterized by its relatively high boiling point of approximately 309.4 °C and a density of about 1.2 g/cm³ .
These reactions make tert-butyl (2-(hydroxymethyl)phenyl)carbamate a versatile intermediate in organic synthesis.
The synthesis of tert-butyl (2-(hydroxymethyl)phenyl)carbamate typically involves several steps:
This method allows for efficient synthesis while maintaining good yields.
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate has potential applications in various fields:
Several compounds share structural similarities with tert-butyl (2-(hydroxymethyl)phenyl)carbamate, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate | C₁₂H₁₇NO₃ | Hydroxymethyl at position 2 |
tert-Butyl 2-hydroxy-2-phenylethylcarbamate | C₁₃H₁₉NO₃ | Hydroxymethyl at position 2 with ethyl substitution |
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate | C₁₂H₁₇NO₃ | Hydroxymethyl at position 3 |
These comparisons highlight the uniqueness of tert-butyl (2-(hydroxymethyl)phenyl)carbamate in terms of its structural features and potential biological activities. Further research could elucidate its specific applications and interactions within biological systems.
Acute Toxic;Irritant